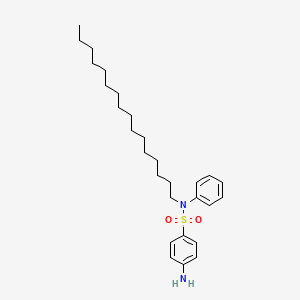
N'-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzimidazole ring, a carbohydrazide group, and a 2,5-dimethoxybenzylidene moiety.
Méthodes De Préparation
The synthesis of N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex structures
Applications De Recherche Scientifique
N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
2,5-Dimethoxy-Benzylidene-Rhodanine: Used as a selective fluorogenic dye for lipid droplets in living cells.
2,5-Dimethoxybenzylidene-thiosemicarbazone: Exhibits antimicrobial and antioxidant activities.
N-(2,5-Dimethoxybenzylidene)aniline: Used in various chemical and biological applications.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide.
Propriétés
Formule moléculaire |
C17H16N4O3 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-4-6-16(24-2)12(7-13)9-20-21-17(22)11-3-5-14-15(8-11)19-10-18-14/h3-10H,1-2H3,(H,18,19)(H,21,22)/b20-9+ |
Clé InChI |
ZZDYXLWJOURXKW-AWQFTUOYSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Solubilité |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962430.png)





![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)

